molecular formula C6H10ClNO2 B6251058 (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride CAS No. 2648865-51-2

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B6251058
CAS No.: 2648865-51-2
M. Wt: 163.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as 5-methyl-2-pyrrolidone, which undergoes cyclization in the presence of a strong acid like hydrochloric acid to form the desired product. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various pyrrole derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

Chemistry

In chemistry, (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its interactions with biological macromolecules are of particular interest for understanding its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Another pyrrole derivative with similar structural features.

    (2S,4S)-4-tert-Butoxycarbonylamino-pyrrolidine-2-carboxylic acid: A compound with a similar pyrrole ring but different substituents.

Uniqueness

What sets (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride group

Properties

CAS No.

2648865-51-2

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.